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Compound of Interest

Compound Name: C16-Ceramide

Cat. No.: B043515

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ceramides are a class of bioactive sphingolipids that play crucial roles in a multitude
of cellular processes, including apoptosis, cell cycle regulation, and stress responses.[1][2]
Specifically, C16-Ceramide (N-palmitoyl-D-erythro-sphingosine) has been identified as a key
signaling molecule implicated in various pathological conditions such as cancer, insulin
resistance, and neurodegenerative diseases.[2][3][4] Accurate quantification of C16-Ceramide
in biological tissues is therefore essential for understanding its physiological functions and for
the development of novel therapeutic strategies. This application note provides a detailed,
validated protocol for the robust and sensitive quantification of C16-Ceramide in tissue
samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method
employs a straightforward lipid extraction followed by reverse-phase chromatography and
detection using Multiple Reaction Monitoring (MRM), ensuring high specificity and accuracy.[3]

[4]

Experimental Protocol

This protocol outlines the complete workflow from tissue preparation to data analysis for the
guantification of C16-Ceramide.
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Sample Preparation

1. Tissue Collection
(~20-50 mg frozen tissue)

2. Homogenization
(e.g., Bead Beater in Buffer)

3. Protein Quantification 4. Internal Standard Spiking
(for normalization) (Add C17-Ceramide IS)

Lipid Extraction

5. Solvent Extraction
(Bligh & Dyer Method
Chloroform/Methanol)

6. Phase Separation
(Collect lower organic layer)

7. Evaporation
(Dry down under Nitrogen)

8. Reconstitution
(in LC-MS compatible solvent)

Analysis & Quantification

9. LC-MS/MS Analysis
(C8/C18 RP-HPLC, MRM Mode)

'

10. Data Quantification
(Calibration Curve & Normalization)

Click to download full resolution via product page

Caption: Overall experimental workflow for C16-Ceramide quantification.
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Materials and Reagents

o Standards: C16-Ceramide (d18:1/16:0) and C17-Ceramide (d18:1/17:0) internal standard
(1S).

Solvents: LC-MS grade chloroform, methanol, water, and isopropanol.

Buffers: 20 mM Tris pH 7.8 with protease/phosphatase inhibitors.[5]

Homogenization: Ceramic beads and a bead beater homogenizer (e.g., FastPrep-24™).[6]

Equipment: Centrifuge, nitrogen evaporator, vortex mixer, analytical balance.

Tissue Homogenization

o Weigh approximately 20-50 mg of frozen tissue and place it in a 2 mL tube containing
ceramic beads.[6][7]

e Add 500 pL of ice-cold homogenization buffer (e.g., 20mM Tris pH 7.8).[5] For soft tissues
like the liver or brain, an automated homogenizer can be used; for harder tissues, a glass
homogenizer may be required.[5]

 Homogenize the tissue using a bead beater (e.g., 2 cycles at 4.5 m/s for 40 seconds at 4°C).

[6]
o Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet debris.[5]

o Transfer the supernatant to a new tube. Take a small aliquot (e.g., 10 pL) for protein
concentration measurement (e.g., BCA or Bradford assay) which will be used for data
normalization.[5][7]

Lipid Extraction (Bligh & Dyer Method)

e To a known volume of tissue homogenate (e.g., 100 uL), add the internal standard (C17-
Ceramide) to a final concentration of ~50 ng/sample.[3][4]

e Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture.[3][4]

» Vortex vigorously for 1 minute at 4°C.
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e Induce phase separation by adding 0.5 mL of chloroform followed by 0.5 mL of water,

vortexing briefly after each addition.[3]

o Centrifuge at 3,000 x g for 5 minutes to separate the layers.

» Carefully collect the lower organic phase (chloroform layer) containing the lipids using a

glass Pasteur pipette and transfer to a new glass tube.[8]

» Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

o Reconstitute the dried lipid extract in 100 uL of a suitable solvent, such as

isopropanol/chloroform (1:1, v/v) or methanol, for LC-MS/MS analysis.[8]

LC-MS/IMS Method

The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole

mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode.[3]

Liquid Chromatography Parameters

Parameter

Condition

Column

C8 or C18 Reverse-Phase (e.g., 2.1 x 150 mm,
5 pm)[3]

Mobile Phase A

Water with 0.2% Formic Acid & 1 mM

Ammonium Formate[9]

Mobile Phase B

Methanol with 0.2% Formic Acid & 1 mM

Ammonium Formate[9]

Flow Rate

0.4 - 0.5 mL/min[9][10]

Injection Volume

5 - 25 pL[3][9]

Column Temp.

50 - 60 °C[9][10]

Gradient

80% B (0-1 min), linear ramp to 99% B (1-7
min), hold at 99% B (7-16 min)[9]

Run Time

~21 minutes (can be optimized for faster
throughput)[3]
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Mass Spectrometry Parameters

The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for
C16-Ceramide and the C17-Ceramide internal standard.

Parameter C16-Ceramide C17-Ceramide (IS)
lonization Mode ESI Positive ESI Positive

Precursor lon [M+H]* m/z 538.5 m/z 552.5

Product lon m/z 264.3 m/z 264.3

Dwell Time ~20 ms ~20 ms

Collision Energy (CE) Optimized (Typically 25-35 eV)  Optimized (Typically 25-35 eV)
Source Temperature 300 °C 300 °C

Capillary Voltage 4000 V[11] 4000 V[11]

Data Analysis and Quantification
Calibration Curve

A calibration curve is constructed by analyzing a series of C16-Ceramide standards of known
concentrations (e.g., 0.5 to 500 ng/mL), each spiked with a constant amount of the C17-
Ceramide internal standard.[3] The ratio of the peak area of C16-Ceramide to the peak area of
C17-Ceramide is plotted against the concentration of C16-Ceramide. A linear regression is
applied to generate the calibration equation.[3][12]

Quantification in Samples

The peak areas for the endogenous C16-Ceramide and the spiked C17-Ceramide IS are
integrated from the sample chromatograms. The peak area ratio is calculated and used to
determine the concentration of C16-Ceramide in the sample from the calibration curve
equation.[3] The final concentration is normalized to the initial tissue weight or the protein
concentration of the homogenate (e.g., pmol/mg protein).

Method Performance
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The performance of this LC-MS/MS method is characterized by its high sensitivity, precision,
and accuracy.

Validation Parameter Typical Value Reference
Limit of Detection (LOD) 0.2 -5 fmol

Limit of Quantification (LOQ) 1.1 - 50 pg/mL [3][4]
Linearity (R?) >0.99 [3][12]
Recovery 70 - 99% [3114]
Inter/Intra-Assay Precision <15% CV [4]

Biological Context: C16-Ceramide Signaling

C16-Ceramide is a central hub in cellular signaling, particularly in response to stress. It can be
generated via multiple pathways and directly interacts with downstream effectors to regulate
critical cellular outcomes. For instance, C16-Ceramide can activate protein phosphatases (like
PP2A) which dephosphorylate and inactivate pro-survival kinases such as Akt, thereby
inhibiting the mTOR pathway.[13][14] It has also been shown to directly bind to and stabilize
the p53 tumor suppressor, leading to cell cycle arrest and apoptosis.[1]
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Caption: Simplified C16-Ceramide signaling pathways in stress response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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